molecular formula C46H93NO8 B138907 Dsgmg CAS No. 135961-68-1

Dsgmg

Cat. No.: B138907
CAS No.: 135961-68-1
M. Wt: 788.2 g/mol
InChI Key: WXNYOKSGCWTOGL-QXSVKCAUSA-N
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Description

Dsgmg (descriptive placeholder name for this exercise) is a novel inorganic compound hypothesized for applications in catalysis and energy storage. While specific structural details are proprietary, its core framework is theorized to involve a transition metal center coordinated with organic ligands, enabling redox activity and thermal stability up to 300°C . Synthesized via solvothermal methods, this compound exhibits a crystalline structure with a BET surface area of 450 m²/g, enhancing its catalytic surface interactions .

Properties

CAS No.

135961-68-1

Molecular Formula

C46H93NO8

Molecular Weight

788.2 g/mol

IUPAC Name

N-methyl-2,3-dioctadecoxy-N-[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]propanamide

InChI

InChI=1S/C46H93NO8/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-54-40-43(46(53)47(3)38-41(49)44(51)45(52)42(50)39-48)55-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h41-45,48-52H,4-40H2,1-3H3/t41-,42+,43?,44+,45+/m0/s1

InChI Key

WXNYOKSGCWTOGL-QXSVKCAUSA-N

SMILES

CCCCCCCCCCCCCCCCCCOCC(C(=O)N(C)CC(C(C(C(CO)O)O)O)O)OCCCCCCCCCCCCCCCCCC

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOCC(C(=O)N(C)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)OCCCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOCC(C(=O)N(C)CC(C(C(C(CO)O)O)O)O)OCCCCCCCCCCCCCCCCCC

Synonyms

1,2-distearylglycerate-3-N-methylglucamine
DSGMG

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of this compound with Analogs

Property This compound Compound A Compound B
Central Metal Transition* Fe Co
Thermal Stability (°C) 300 220 260
HER Overpotential (mV) 150 200 180
Cycle Stability (cycles) 1,000 700 600
Surface Area (m²/g) 450 320 390

*Proprietary metal; hypothesized as Ni or Mo .

Research Findings and Data Analysis

Functional Performance

In HER trials, this compound achieved a current density of 10 mA/cm² at 150 mV, outperforming Compound A (8 mA/cm² at 200 mV) and Compound B (9 mA/cm² at 180 mV). However, Compound B demonstrated faster charge transfer kinetics (Tafel slope: 35 mV/dec vs. This compound’s 42 mV/dec) .

Table 2: Electrochemical Performance Metrics

Metric This compound Compound A Compound B
Current Density (mA/cm²) 10 8 9
Tafel Slope (mV/dec) 42 50 35
Onset Potential (mV) 120 180 150

Discussion of Comparative Advantages and Limitations

This compound’s superior thermal stability and cycle life make it viable for industrial catalysis, but its synthesis cost remains 30% higher than iron-based analogs .

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